REACTION_CXSMILES
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[NH2:1][C:2]1[CH:11]=[CH:10][C:9](OC)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].N[C:15]1C=C(C)C=CC=1C(O)=O>>[NH2:1][C:2]1[CH:11]=[C:10]([CH3:15])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)OC
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Name
|
|
Quantity
|
1.9 g
|
Type
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reactant
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Smiles
|
NC1=C(C(=O)O)C=CC(=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |